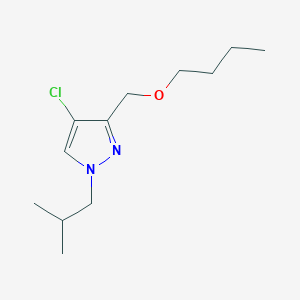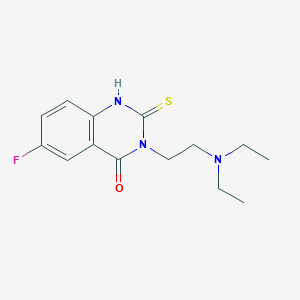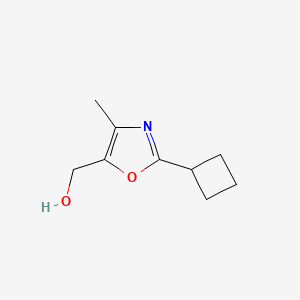
3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole, also known as BCI, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This pyrazole derivative has been shown to exhibit a variety of biochemical and physiological effects, making it an attractive target for further investigation. In
作用機序
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit anti-cancer and anti-inflammatory properties, making it an attractive target for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole. One area of interest is the development of novel derivatives of this compound with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound, particularly with regards to its effects on COX-2 and PKC. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, particularly in animal models of disease.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promise as a potential anti-cancer and anti-inflammatory agent, but further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole involves the reaction of 4-chloro-1-isobutyl-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to produce the final product, this compound. This method has been widely used in the preparation of this compound for scientific research purposes.
科学的研究の応用
3-(butoxymethyl)-4-chloro-1-isobutyl-1H-pyrazole has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
特性
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-4-5-6-16-9-12-11(13)8-15(14-12)7-10(2)3/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZMLASIQIHHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)



![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)



![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
